molecular formula C16H13ClN2O3S2 B2871397 5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 681231-83-4

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2871397
CAS No.: 681231-83-4
M. Wt: 380.86
InChI Key: RIMSIFNJQMUCEE-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxyphenylamine with a suitable thioamide under acidic conditions to form the thiazole ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of thiophene and a halogenated thiazole intermediate.

    Chlorination: The final step involves the chlorination of the thiophene ring to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide group instead of a thiophene ring.

    5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide lies in its combination of a thiophene ring with a thiazole and dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-21-9-3-4-12(22-2)10(7-9)11-8-23-16(18-11)19-15(20)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMSIFNJQMUCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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